molecular formula C17H20N6O2 B2387247 3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034372-71-7

3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2387247
CAS No.: 2034372-71-7
M. Wt: 340.387
InChI Key: UUBAQMCBGHMJMK-UHFFFAOYSA-N
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Description

The compound 3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural features include:

  • 6-Ethoxy substituent: Enhances lipophilicity and metabolic stability compared to smaller alkoxy groups like methoxy .
  • Benzamide moiety: Connected via a methylene linker, enabling hydrogen bonding and π-π stacking interactions with biological targets.

Synthetic routes for analogous [1,2,4]triazolo[4,3-b]pyridazines often involve annulation of triazole rings onto azine precursors or functionalization of preformed cores (e.g., hydrazine-mediated substitutions) .

Properties

IUPAC Name

3-(dimethylamino)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-4-25-16-9-8-14-19-20-15(23(14)21-16)11-18-17(24)12-6-5-7-13(10-12)22(2)3/h5-10H,4,11H2,1-3H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBAQMCBGHMJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, commonly referred to by its chemical name or CAS number 2034372-71-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6O2C_{17}H_{20}N_{6}O_{2}, and it features a complex structure that includes a benzamide moiety linked to a triazolo-pyridazine derivative. The presence of the dimethylamino group and ethoxy substitution enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : Many derivatives in the triazolo series have demonstrated inhibitory activity against specific kinases such as c-Met. For instance, a related compound showed IC50 values against c-Met kinase in the low micromolar range, indicating potential for cancer therapy .
  • Cytotoxicity : In vitro studies have shown that certain triazolo derivatives can induce cytotoxic effects in cancer cell lines (e.g., A549, MCF-7, HeLa). The most promising compounds exhibited IC50 values below 5 μM, suggesting effective anti-cancer properties .

Table 1: Summary of Biological Activity and IC50 Values

CompoundTarget KinaseIC50 (μM)Cell Lines TestedCytotoxicity Observed
Compound 12ec-Met0.090A549Significant
Compound 12ec-Met0.090MCF-7Significant
Compound 12ec-Met0.090HeLaSignificant
3-Dimethylamino-N-(6-ethoxy...)UnknownTBDTBDTBD

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Inhibition of Cancer Cell Proliferation : A study reported that triazolo-pyridazine derivatives significantly inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase . These findings suggest that such compounds could be developed into therapeutic agents for cancer treatment.
  • Pharmacological Evaluations : In a comparative study involving multiple derivatives, it was found that modifications to the triazolo-pyridazine structure could enhance selectivity and potency against specific kinases, which is crucial for minimizing side effects in clinical applications .

Comparison with Similar Compounds

Substituent Variations at Position 6 of the Triazolo-Pyridazine Core

The substituent at position 6 significantly influences physicochemical and biological properties:

Compound Substituent at Position 6 Amide Structure Molecular Weight Key Properties/Findings
Target Compound Ethoxy Benzamide with dimethylamino group ~423.45* Enhanced metabolic stability
3-(6-Methoxy-[1,2,4]triazolo[...]propanamide () Methoxy Propanamide linked to benzimidazole ~435.48 Reduced metabolic stability vs. ethoxy; benzimidazole may improve kinase inhibition
4-(6-Methoxy[...]butanamide () Methoxy Butanamide linked to thiazolyl-pyridinyl ~451.50 Increased lipophilicity; potential for improved membrane permeability
N-{[6-(4-Fluorophenyl)[...]benzamide () 4-Fluorophenyl Trifluoromethoxybenzamide 431.35 High electronegativity; resistance to oxidative metabolism

*Estimated based on structural similarity.

Key Insights :

  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain improves metabolic stability by reducing oxidative degradation compared to methoxy .
  • Aromatic vs. Alkoxy Substituents : Fluorophenyl groups () enhance electronic effects and target affinity but may increase toxicity risks .

Variations in the Amide Side Chain

The amide linker and terminal group dictate target selectivity and pharmacokinetics:

Compound Amide Structure Biological Relevance
Target Compound Benzamide with dimethylamino group Basicity improves solubility; potential CNS activity
N-[2-(1-Methylbenzimidazol-2-yl)ethyl]propanamide () Propanamide with benzimidazole Benzimidazole may enhance DNA intercalation or kinase inhibition
N-(4-Pyridinyl-thiazol-2-yl)butanamide () Butanamide with thiazole-pyridine Thiazole-pyridine moiety could modulate ATP-binding pocket interactions
2-(4-Ethoxyphenyl)acetamide () Acetamide with ethoxyphenyl Ethoxyphenyl may confer estrogen receptor modulation

Key Insights :

  • Benzamide vs.
  • Chain Length : Longer chains (e.g., butanamide in ) increase flexibility but may reduce oral bioavailability due to higher molecular weight .

Cytotoxicity and Bioactivity

  • Chloro-Substituted Analogs : 6-Chloro derivatives (e.g., N-((6-chloro-triazolo[...])methyl)benzamide) exhibit dose-dependent cytotoxicity in HepA cell lines, suggesting electron-withdrawing substituents enhance bioactivity but also toxicity .
  • Fluorinated Analogs : Compounds like those in show improved potency in enzymatic assays, likely due to fluorine’s electronegativity and metabolic resistance .

Research Findings and Implications

Ethoxy Optimization : The ethoxy group in the target compound balances metabolic stability and lipophilicity, making it superior to methoxy analogs for prolonged in vivo activity .

Electron-Deficient Substituents : Fluorine or chloro groups enhance potency but require careful toxicity profiling .

Q & A

Basic: What are the critical steps and characterization methods for synthesizing this compound?

Answer:
The synthesis typically involves:

Multi-step coupling : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions .

Functional group introduction : Ethoxy and dimethylamino groups are added via nucleophilic substitution or amide coupling, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC are used to isolate the final product, ensuring >95% purity .
Characterization :

  • NMR (¹H/¹³C) confirms regioselectivity and substituent positions.
  • HRMS validates molecular weight (±2 ppm accuracy).
  • HPLC monitors reaction progress and purity .

Basic: How do researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours.
  • Analytical monitoring : Use HPLC to quantify degradation products. For example, acidic conditions may hydrolyze the ethoxy group, forming hydroxyl derivatives .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics models .

Advanced: How can contradictory biological activity data be resolved across different assays?

Answer:
Contradictions often arise from:

  • Assay-specific interference : Solubility issues in aqueous media (e.g., DMSO residues) may skew IC₅₀ values. Use lyophilized stocks and confirm solubility via dynamic light scattering .
  • Target promiscuity : The triazolo-pyridazine scaffold may bind off-target kinases. Validate specificity using:
    • Selectivity panels (e.g., Eurofins KinaseProfiler™).
    • Crystallography or molecular docking to identify binding motifs (e.g., hinge-region interactions in kinases) .
  • Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substitutions) to establish structure-activity relationships (SAR) .

Advanced: What strategies optimize reaction yields for the amide coupling step?

Answer:
Low yields (<50%) in amide coupling may result from:

  • Steric hindrance : Use coupling agents like EDCl/HOBt to activate carboxyl groups, improving electrophilicity .
  • Solvent optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions.
  • Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min vs. 24 hours conventional) .
  • In situ monitoring : Employ TLC or inline FTIR to track intermediate formation and adjust stoichiometry .

Advanced: How can researchers identify putative biological targets for this compound?

Answer:

  • In silico screening : Perform molecular docking (e.g., AutoDock Vina) against databases like PDB or ChEMBL. Prioritize targets with high docking scores (GOLD score >80) .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to capture binding proteins, followed by LC-MS/MS identification .
  • Transcriptomic profiling : Treat cell lines (e.g., HeLa) and analyze differential gene expression via RNA-seq to infer pathway modulation .

Advanced: What methodologies address low bioavailability in preclinical models?

Answer:

  • Prodrug design : Mask polar groups (e.g., dimethylamino) with ester linkages to enhance membrane permeability .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release .
  • Pharmacokinetic studies : Measure Cₘₐₓ and AUC in rodent plasma via LC-MS, adjusting dosing regimens to improve exposure .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., kinase X) and assess compound efficacy loss .
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in cell lysates to confirm target engagement .
  • In vivo imaging : Use fluorescently tagged analogs (e.g., Cy5 conjugation) for real-time tissue distribution tracking in zebrafish models .

Advanced: How to resolve discrepancies between computational predictions and experimental SAR data?

Answer:

  • Force field refinement : Re-parameterize docking models using quantum mechanical calculations (e.g., DFT) for better conformational sampling .
  • Free-energy perturbation (FEP) : Predict binding affinities of analogs with chemical accuracy (±1 kcal/mol) .
  • Crystallographic validation : Solve co-crystal structures of key derivatives to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

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